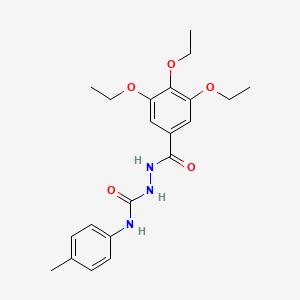![molecular formula C21H15IN2OS B5101414 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide](/img/structure/B5101414.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide, also known as BMIPP, is a chemical compound that has been widely used in scientific research. BMIPP is a radiopharmaceutical agent that is used for imaging the heart and detecting any abnormalities in the cardiac muscles.
作用机制
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide is a lipophilic compound that is taken up by the myocardial cells and undergoes beta-oxidation. It is then converted into a radioactive metabolite that emits gamma radiation. The gamma radiation is detected by a gamma camera and the images are reconstructed using computer software. The images obtained using N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide provide information about the distribution of the compound in the heart and any abnormalities in the cardiac muscles.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide has been shown to have a high affinity for the myocardial cells. It is taken up by the cells and undergoes beta-oxidation to produce energy. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide has been shown to be a safe and effective radiopharmaceutical agent for imaging the heart. It does not have any significant side effects and is well-tolerated by patients.
实验室实验的优点和局限性
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide has several advantages for lab experiments. It is a highly sensitive radiopharmaceutical agent that can detect even small abnormalities in the cardiac muscles. It is also a non-invasive diagnostic technique that does not require any invasive procedures. However, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide has some limitations for lab experiments. It is a costly procedure and requires specialized equipment and trained personnel. It also has limited availability in some regions.
未来方向
There are several future directions for the use of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide in scientific research. One area of research is the development of new radiopharmaceutical agents that can be used for imaging the heart. Another area of research is the development of new imaging techniques that can provide more detailed information about the cardiac muscles. There is also a need for more research on the safety and efficacy of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide in various patient populations. Finally, there is a need for more research on the use of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide in the diagnosis and treatment of various cardiac diseases.
合成方法
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide involves the reaction of 4-iodobenzoyl chloride with 3-(1,3-benzothiazol-2-yl)-2-methylphenylamine in the presence of a base. The reaction takes place at room temperature and the product is obtained in a good yield. The purity of the product is confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide has been used extensively in scientific research for imaging the heart and detecting any abnormalities in the cardiac muscles. It is a radiopharmaceutical agent that is used in single-photon emission computed tomography (SPECT) imaging. SPECT imaging is a non-invasive diagnostic technique that uses radioactive tracers to produce detailed images of the heart. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide is used for the diagnosis of various cardiac diseases such as coronary artery disease, myocardial infarction, and cardiomyopathy.
属性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15IN2OS/c1-13-16(21-24-18-6-2-3-8-19(18)26-21)5-4-7-17(13)23-20(25)14-9-11-15(22)12-10-14/h2-12H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOHJSHYTGASSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)I)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone trifluoroacetate](/img/structure/B5101356.png)
![{2,6-dichloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B5101362.png)
![1-(dimethoxymethyl)-17-(2,3-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5101369.png)

![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5101379.png)
![N-(3-cyclopentylpropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5101383.png)
![3,4-dimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride](/img/structure/B5101394.png)
![4-methyl-N-(3-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5101395.png)
![diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate](/img/structure/B5101403.png)
![4-[(4-chlorobenzyl)oxy]-3-ethoxybenzonitrile](/img/structure/B5101413.png)

![1-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5101425.png)
![methyl 4-{[({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]methyl}benzoate](/img/structure/B5101432.png)